molecular formula C11H13ClO3 B12419445 MCPP methyl ester-d3

MCPP methyl ester-d3

Cat. No.: B12419445
M. Wt: 231.69 g/mol
InChI Key: YWGAULPFWIQKRB-HPRDVNIFSA-N
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Description

MCPP methyl ester-d3, also known as deuterium-labeled MCPP methyl ester, is a stable isotope-labeled compound. It is a derivative of MCPP methyl ester, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties that allow for precise quantitation and tracing in various experimental setups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MCPP methyl ester-d3 involves the incorporation of deuterium atoms into the MCPP methyl ester molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a deuterium source, a catalyst, and appropriate solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and other reagents safely. The production is carried out in a controlled environment to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

MCPP methyl ester-d3 undergoes ester bond cleavage under acidic or basic conditions, forming stable hydrolysis products critical for metabolic and environmental studies.

Condition Reagents Products Reaction Time Reference
Acidic (pH <3)HCl/H<sub>2</sυb>OMCPP-d3 acid + Methanol2–4 hours
Basic (pH >10)NaOH/MeOHMCPP-d3 acid + Methanol1–2 hours
  • Mechanistic Insight : The reaction proceeds via nucleophilic attack on the ester carbonyl group, with deuterium isotopes remaining intact due to their non-labile positions on the aromatic ring.

  • Analytical Utility : Hydrolysis products are quantified using GC-MS, leveraging deuterium labeling to distinguish metabolites from environmental interferants .

Thermal Decomposition

Under high-temperature conditions, this compound degrades into chlorinated byproducts, with Fe³+ accelerating decomposition rates.

Temperature Catalyst Major Products Minor Products Reference
120°CNoneMCPP-d3 acid + MethanolTrace glycidyl esters
240°CFeCl<sub>3</sub>Chloropropanol derivatives + CO<sub>2</sub>Distearoylglycerol (DSG)
  • Radical-Mediated Pathways : Electron spin resonance (ESR) studies confirm free radical intermediates (e.g., cyclic acyloxonium radicals) form at >140°C, leading to 3-MCPD esters and glycidyl derivatives .

  • Catalytic Role of Fe³+ : Enhances decomposition by 2–3× at 240°C, likely via electron transfer mechanisms .

Stability in Analytical Matrices

This compound demonstrates stability in acetone and methylene chloride extracts, critical for environmental sample preservation.

Matrix Storage Condition Stability Duration Degradation Products Reference
Acetone+20°C, dark>12 monthsNone detected
Aqueous solutionpH 7, 25°C30 daysMCPP-d3 acid (≤5%)
  • Applications : Used as an internal standard in EPA Method 8321B for chlorinated phenoxyacid herbicide analysis due to its isotopic purity .

Interaction with Chlorinating Agents

Inorganic chlorides (e.g., FeCl<sub>3</sub>) facilitate ester transformations under low-moisture conditions.

Chloride Temperature Product Yield Reference
FeCl<sub>3</sub>240°C3-MCPD monoester-d328%
SnCl<sub>2</sub>120°C2-MCPD-d3 isomer12%
  • Isomerization : Deuterium labeling aids in tracking 2-MCPD/3-MCPD isomer ratios, crucial for toxicity assessments .

Scientific Research Applications

MCPP methyl ester-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of MCPP methyl ester-d3 involves its incorporation into various molecular pathways due to its stable isotope labeling. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, leading to differences in absorption, distribution, metabolism, and excretion compared to non-labeled compounds. This makes it a valuable tool in drug development and other scientific research .

Comparison with Similar Compounds

MCPP methyl ester-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The uniqueness of this compound lies in its stable isotope labeling, which provides enhanced stability and allows for precise quantitation in various experimental setups.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

231.69 g/mol

IUPAC Name

trideuteriomethyl 2-(4-chloro-2-methylphenoxy)propanoate

InChI

InChI=1S/C11H13ClO3/c1-7-6-9(12)4-5-10(7)15-8(2)11(13)14-3/h4-6,8H,1-3H3/i3D3

InChI Key

YWGAULPFWIQKRB-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C(C)OC1=C(C=C(C=C1)Cl)C

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC

Origin of Product

United States

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